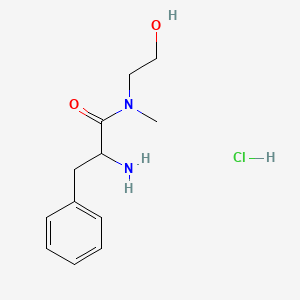

2-Amino-N-(2-hydroxyethyl)-N-methyl-3-phenylpropanamide hydrochloride

Descripción general

Descripción

2-Amino-N-(2-hydroxyethyl)-N-methyl-3-phenylpropanamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an amino group, a hydroxyethyl group, a methyl group, and a phenyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(2-hydroxyethyl)-N-methyl-3-phenylpropanamide hydrochloride typically involves multiple steps, starting with the reaction of 2-phenylpropionic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction with 2-aminoethanol and methylamine to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Types of Reactions:

Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.

Substitution: Substitution reactions involve the replacement of one functional group with another, often using various reagents.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

Reduction reactions might involve the use of reducing agents like lithium aluminum hydride.

Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

GPR88 Agonist Development

- The compound has been explored as a potential agonist for GPR88, a G protein-coupled receptor implicated in various neurological processes. Research indicates that modifications to the 2-AMPP scaffold, including the introduction of bioisosteres like triazoles, can enhance potency and efficacy at this receptor. For instance, derivatives have shown EC50 values as low as 14 nM in functional assays, indicating strong agonistic activity .

-

Cancer Treatment

- Compounds similar to 2-Amino-N-(2-hydroxyethyl)-N-methyl-3-phenylpropanamide hydrochloride have been investigated for their potential in treating cancer. They are part of a broader class of alpha-helix mimetics that target signaling pathways associated with tumor growth and fibrosis. The ability to modulate the Wnt signaling pathway makes these compounds promising candidates for therapeutic interventions in various cancers .

-

Neuropharmacology

- The compound's ability to penetrate the blood-brain barrier (BBB) is crucial for its application in neuropharmacology. Studies have demonstrated that specific analogs exhibit favorable pharmacokinetic profiles, making them suitable for addressing neurological disorders by modulating receptor activities within the central nervous system .

Case Study 1: GPR88 Agonist Optimization

A systematic study focused on optimizing the 2-AMPP scaffold revealed that introducing a 1H-1,2,3-triazole moiety significantly improved agonistic potency. This modification resulted in compounds with EC50 values ranging from 40 nM to 60 nM, demonstrating their potential as effective GPR88 agonists. The research highlighted the importance of lipophilicity and structural modifications on pharmacological activity .

| Compound | EC50 (nM) | Lipophilicity (Clog P) |

|---|---|---|

| Original 2-AMPP | 178 | 3.5 |

| Triazole derivative | 40 | 3.7 |

| Another derivative | 60 | 4.0 |

Case Study 2: Cancer Therapeutics

In another study, compounds derived from the same scaffold were evaluated for their efficacy against KSHV-associated tumors. The results indicated that these compounds could inhibit tumor growth by interfering with aberrant signaling pathways involved in cancer progression. This opens avenues for further exploration of their therapeutic potential in oncology .

Mecanismo De Acción

The mechanism by which 2-Amino-N-(2-hydroxyethyl)-N-methyl-3-phenylpropanamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can engage in π-π interactions. These interactions can modulate biological pathways and lead to the desired effects.

Comparación Con Compuestos Similares

2-Amino-N-(2-hydroxyethyl)acetamide

N-(2-Hydroxyethyl)ethylenediamine

2-(2-Aminoethylamino)ethanol

Uniqueness: 2-Amino-N-(2-hydroxyethyl)-N-methyl-3-phenylpropanamide hydrochloride is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and biological activity. This sets it apart from other similar compounds, making it a valuable tool in scientific research and industrial applications.

Actividad Biológica

2-Amino-N-(2-hydroxyethyl)-N-methyl-3-phenylpropanamide hydrochloride, with the molecular formula C₁₂H₁₉ClN₂O₂ and a molar mass of 258.75 g/mol, is an organic compound classified as an amide due to its functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in relation to enzyme mechanisms and protein interactions.

Research indicates that this compound may exhibit several biological activities, although specific mechanisms remain under investigation. Its structural characteristics, including the presence of a phenyl group and hydroxyl functionalities, suggest potential interactions with various biological targets.

- Histone Deacetylase Inhibition : Similar compounds have been shown to act as inhibitors of histone deacetylases (HDACs), which are crucial in regulating gene expression and have implications in cancer therapy. The incorporation of specific functional groups can enhance their potency as HDAC inhibitors .

- Enzyme Interactions : The compound is utilized in studies to explore enzyme mechanisms, which can provide insights into therapeutic applications in drug development.

Case Studies and Research Findings

Several studies have highlighted the biological potential of compounds similar to this compound:

- Antiproliferative Activity : A class of related compounds has demonstrated the ability to induce apoptosis in human tumor cells through HDAC inhibition, suggesting that this compound may possess similar properties .

- Fragment-Based Screening : Research utilizing fragment-based ligand discovery has identified numerous protein targets for small molecules that share structural similarities with this compound, indicating its potential for broad biological activity .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-N-methyl-3-phenylpropanamide | Lacks hydroxyl group | Different pharmacological properties |

| N-(2-Hydroxyethyl)-N-methylbenzamide | Benzamide structure | Potentially different receptor interactions |

| 3-(4-Methylphenyl)-N-(2-hydroxyethyl)-N-methylamine | Substituted phenyl group | Altered lipophilicity affecting bioavailability |

The unique combination of functional groups in this compound may lead to distinct biological activities compared to these similar compounds.

Medicinal Chemistry

The compound serves as a building block in the synthesis of more complex molecules, particularly peptide and protein drugs. Its role as a protective agent during chemical reactions is crucial for maintaining the integrity of sensitive functional groups.

Industrial Use

In industrial settings, this compound is employed in the production of pharmaceuticals and fine chemicals, highlighting its versatility beyond academic research.

Propiedades

IUPAC Name |

2-amino-N-(2-hydroxyethyl)-N-methyl-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2.ClH/c1-14(7-8-15)12(16)11(13)9-10-5-3-2-4-6-10;/h2-6,11,15H,7-9,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNUOQFURYNKNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)C(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.